molecular formula C7H7N3 B012070 5-Methylimidazo[5,4-c]pyridine CAS No. 105942-37-8

5-Methylimidazo[5,4-c]pyridine

Cat. No. B012070
CAS RN: 105942-37-8
M. Wt: 133.15 g/mol
InChI Key: OLLVRSDJSNWLTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylimidazo[5,4-c]pyridine (5-MeIP) is a heterocyclic aromatic amine that is commonly found in cooked meat products, such as grilled or fried meat. It is known to be a potent mutagen and carcinogen, and has been linked to the development of various types of cancer, including colon, prostate, and breast cancer. In recent years, there has been growing interest in the synthesis, mechanism of action, and biochemical and physiological effects of 5-MeIP, as well as its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 5-Methylimidazo[5,4-c]pyridine involves the formation of reactive metabolites, which can bind to DNA and cause mutations. Specifically, 5-Methylimidazo[5,4-c]pyridine is metabolized by cytochrome P450 enzymes in the liver to form N-hydroxy-5-methylimidazo[5,4-c]pyridine (N-OH-5-Methylimidazo[5,4-c]pyridine), which can be further converted to various reactive intermediates, such as nitrenium ions and carbonium ions. These reactive metabolites can react with the nitrogen atoms in DNA bases, leading to the formation of DNA adducts and strand breaks.
Biochemical and Physiological Effects:
In addition to its mutagenic and carcinogenic effects, 5-Methylimidazo[5,4-c]pyridine has been shown to have various biochemical and physiological effects. For example, it has been reported to induce oxidative stress and inflammation in human colon cells, as well as alter the expression of genes involved in cell cycle regulation and apoptosis. Moreover, 5-Methylimidazo[5,4-c]pyridine has been shown to affect the metabolism of other compounds, such as caffeine and theophylline, by inhibiting the activity of cytochrome P450 enzymes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-Methylimidazo[5,4-c]pyridine in lab experiments is its high potency as a mutagen and carcinogen. This allows researchers to study the effects of DNA damage and mutations in a relatively short period of time. Moreover, 5-Methylimidazo[5,4-c]pyridine is relatively easy and inexpensive to synthesize, making it a convenient model compound for studying the mechanisms of action of heterocyclic aromatic amines. However, one of the main limitations of using 5-Methylimidazo[5,4-c]pyridine is its potential toxicity, which can pose a risk to researchers working with the compound. Moreover, the mutagenic and carcinogenic effects of 5-Methylimidazo[5,4-c]pyridine may not accurately reflect the effects of other heterocyclic aromatic amines found in food.

Future Directions

There are several future directions for research on 5-Methylimidazo[5,4-c]pyridine and other heterocyclic aromatic amines. One area of interest is the development of new synthesis methods that can improve the yield and purity of the final product. Another area of interest is the identification of new DNA adducts and mutations induced by 5-Methylimidazo[5,4-c]pyridine, as well as the development of new methods for detecting and quantifying these biomarkers. Moreover, there is a need for more research on the potential health effects of long-term exposure to low levels of 5-Methylimidazo[5,4-c]pyridine and other heterocyclic aromatic amines found in food. Finally, there is a need for more research on the potential preventive and therapeutic strategies for reducing the risk of cancer associated with exposure to 5-Methylimidazo[5,4-c]pyridine and other heterocyclic aromatic amines.

Synthesis Methods

The synthesis of 5-Methylimidazo[5,4-c]pyridine involves the reaction of 2-amino-3-methylpyridine with formaldehyde and acetaldehyde, followed by cyclization and dehydration. This process can be carried out using various methods, including conventional heating, microwave irradiation, and ultrasound-assisted synthesis. The yield and purity of the final product can be optimized by adjusting the reaction conditions, such as the temperature, pressure, and solvent.

Scientific Research Applications

5-Methylimidazo[5,4-c]pyridine has been widely used in scientific research as a model compound for studying the mutagenic and carcinogenic effects of heterocyclic aromatic amines. It has been shown to induce DNA damage and mutations in various cell types, including human colon cells and rat liver cells. Moreover, 5-Methylimidazo[5,4-c]pyridine has been used as a positive control in Ames tests, which are commonly used to evaluate the mutagenicity of chemical compounds.

properties

CAS RN

105942-37-8

Product Name

5-Methylimidazo[5,4-c]pyridine

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

5-methylimidazo[4,5-c]pyridine

InChI

InChI=1S/C7H7N3/c1-10-3-2-6-7(4-10)9-5-8-6/h2-5H,1H3

InChI Key

OLLVRSDJSNWLTI-UHFFFAOYSA-N

SMILES

CN1C=CC2=NC=NC2=C1

Canonical SMILES

CN1C=CC2=NC=NC2=C1

synonyms

5H-Imidazo[4,5-c]pyridine,5-methyl-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.